molecular formula C4H4ClNS B137830 5-Chloro-4-methyl-1,3-thiazole CAS No. 125402-79-1

5-Chloro-4-methyl-1,3-thiazole

Cat. No.: B137830
CAS No.: 125402-79-1
M. Wt: 133.6 g/mol
InChI Key: UASIDVJACYZUNC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1,3-thiazole: is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure selective chlorination at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 5-alkoxy-4-methyl-1,3-thiazole, 5-aminomethyl-4-methyl-1,3-thiazole, and 5-thiomethyl-4-methyl-1,3-thiazole.

    Oxidation: Products include this compound sulfoxide and this compound sulfone.

    Reduction: Products include 4-methyl-1,3-dihydrothiazole.

Scientific Research Applications

Chemistry: 5-Chloro-4-methyl-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of thiazole-based ligands and catalysts .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It is also investigated for its role in enzyme inhibition and receptor modulation .

Medicine: this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders. These derivatives exhibit promising pharmacological properties, including anti-inflammatory and antioxidant activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and photographic sensitizers. It is also employed in the synthesis of rubber vulcanization accelerators and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering signal transduction processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity towards nucleophiles and influences its pharmacological profile .

Properties

IUPAC Name

5-chloro-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIDVJACYZUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559078
Record name 5-Chloro-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125402-79-1
Record name 5-Chloro-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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